molecular formula C8H7F2NO2 B582024 (6-Amino-2,3-difluorophenyl)acetic acid CAS No. 887585-05-9

(6-Amino-2,3-difluorophenyl)acetic acid

Cat. No.: B582024
CAS No.: 887585-05-9
M. Wt: 187.146
InChI Key: NOFDHMCJUZZSIV-UHFFFAOYSA-N
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Description

(6-Amino-2,3-difluorophenyl)acetic acid is a fluorinated aromatic acetic acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. While specific biological data for this exact isomer is limited, structural analogues, such as 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives bearing fluorinated phenylacetamide groups, have demonstrated significant potency as steroid sulfatase (STS) inhibitors in scientific studies . This suggests potential research applications for this compound in the design and synthesis of novel enzyme inhibitors. The incorporation of fluorine atoms and an aniline moiety is a common strategy in drug design to modulate the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers can leverage the amine and carboxylic acid functional groups for further derivatization, making this compound a versatile building block for constructing compound libraries aimed at exploring new chemical space for pharmaceutical and biochemical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-amino-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDHMCJUZZSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283549
Record name 6-Amino-2,3-difluorobenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-05-9
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887585-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-difluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Amino 2,3 Difluorophenyl Acetic Acid and Analogues

Retrosynthetic Analysis of the (6-Amino-2,3-difluorophenyl)acetic acid Scaffold

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnections are considered.

The first and most evident disconnection is the C-N bond of the amino group. This transformation, known as a Functional Group Interconversion (FGI), suggests that the amino group can be derived from the reduction of a nitro group. This leads to the precursor, (2,3-difluoro-6-nitrophenyl)acetic acid. This is a common and reliable transformation in organic synthesis.

The second key disconnection breaks the C-C bond between the aromatic ring and the acetic acid side chain. This points to two main synthetic strategies:

Attaching the acetic acid moiety to a pre-formed 2,3-difluoro-6-nitrobenzene ring. This would involve a reaction to form the aryl-CH2COOH bond.

Building the molecule from a simpler fluorinated precursor. For instance, starting with 2,3-difluorophenylacetic acid and subsequently introducing the nitro group at the 6-position through electrophilic aromatic substitution.

Precursor Synthesis Strategies for Fluorinated Aromatic Rings

The formation of the substituted difluorinated aromatic ring is a crucial phase in the synthesis. The two primary approaches involve either late-stage amination or, more commonly, building the scaffold from a nitro-substituted precursor.

The direct amination of a pre-existing difluorophenylacetic acid derivative is a theoretically possible but challenging route. It would likely involve nucleophilic aromatic substitution (SNAr) on a highly activated ring system. For instance, a difluorophenylacetic acid derivative with a suitable leaving group at the 6-position could be reacted with an ammonia (B1221849) equivalent. However, this approach is often complicated by harsh reaction conditions and potential side reactions. A more recent development involves the direct photodecarboxylative amination of carboxylic acids using diazirines, which could offer a milder alternative, though its application to this specific substrate would require further investigation. chemrxiv.org

A more established and widely used strategy involves the synthesis of a nitro-substituted fluorophenyl precursor, which can then be carried through the synthetic sequence. A key intermediate for this route is (2,3-difluoro-6-nitrophenyl)acetic acid . Its synthesis can be achieved by the nitration of 2,3-difluorophenylacetic acid. chemicalbook.comsigmaaldrich.com

Alternatively, the synthesis can begin from even simpler starting materials. For example, 2,3,4-trifluoronitrobenzene can be converted to 2,3-difluoro-6-nitrophenol (B104600) through a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source. prepchem.comgoogle.com This nitrophenol can then be further functionalized to introduce the acetic acid moiety. Another route starts with 2,3-dichloronitrobenzene, which undergoes a series of reactions including fluorination, reduction, a Schiemann reaction, and finally amination to produce 2,3-difluoroaniline, which would then require further steps to introduce the nitro and acetic acid groups in the correct positions.

Introduction of the Acetic Acid Moiety

Several methods exist for the introduction of a phenylacetic acid group onto an aromatic ring. The choice of method often depends on the substituents already present on the ring.

One effective method starts with 2,3-difluorotoluene (B1304731), which is subjected to photohalogenation to form 2,3-difluorobenzyl halide. This intermediate then undergoes a carbonylation reaction, for example using carbon monoxide and a cobalt tetracarbonyl salt catalyst, to directly yield 2,3-difluorophenylacetic acid. google.com This product would then need to be nitrated to form the key intermediate.

A different approach involves the hydrolysis of a corresponding benzyl (B1604629) cyanide. For instance, p-nitrobenzyl cyanide can be hydrolyzed using sulfuric acid to produce p-nitrophenylacetic acid in high yield. orgsyn.org A similar strategy could be applied to a 2,3-difluoro-6-nitrobenzyl cyanide precursor.

A versatile method for synthesizing substituted phenylacetic acids involves a condensation reaction. For example, 2,4,5-trifluoronitrobenzene can be condensed with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the corresponding nitrophenylacetic acid. google.com This highlights a pathway where the acetic acid side chain is built up from a malonic ester intermediate.

Starting MaterialReagentsProductReference
2,3-Difluorotoluene1. Halogen, UV light 2. CO, Catalyst2,3-Difluorophenylacetic acid google.com
p-Nitrobenzyl cyanideH₂SO₄, H₂Op-Nitrophenylacetic acid orgsyn.org
2,4,5-TrifluoronitrobenzeneDiethyl malonate, NaOH, then H₃O⁺, heat(2,5-Difluoro-4-nitrophenyl)acetic acid google.com
2,3-Difluorophenylacetic acidNitrating agent2-(2,3-Difluoro-6-nitrophenyl)acetic acid chemicalbook.com

Amination and Functional Group Interconversion Strategies

The final key step in the synthesis of this compound is the conversion of the nitro group to an amino group. This is a classic functional group interconversion that is typically achieved through reduction.

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups. youtube.comyoutube.com This method is highly chemoselective, often leaving other functional groups within the molecule untouched. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

The choice of catalyst and reaction conditions can be tailored to the specific substrate. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. Other catalysts such as platinum, nickel, or rhodium can also be employed. The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid at room temperature and atmospheric or slightly elevated pressure. google.comnih.govgoogle.comresearchgate.net For substrates with sensitive functional groups, transfer hydrogenation using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst can be a milder alternative. researchgate.net

The reduction of (2,3-difluoro-6-nitrophenyl)acetic acid under these conditions cleanly yields the desired this compound. For example, a similar compound, 2,5-difluoro-4-nitrophenylacetic acid, was successfully reduced to the corresponding aminophenylacetic acid using iron powder in acetic acid and water. google.com

Table of Common Catalytic Systems for Nitro Group Reduction

Catalyst Hydrogen Source Typical Solvent(s) Key Characteristics Reference(s)
Palladium on Carbon (Pd/C) H₂ gas Ethanol, Methanol, Acetic Acid Highly efficient, most common google.com
Iron (Fe) powder Acid (e.g., Acetic Acid) Acetic Acid, Water Inexpensive, effective for many substrates google.com
Nickel-Iron (NiFe) hydrogenase H₂ gas Aqueous buffer Biocatalytic, mild conditions, highly selective nih.gov
Vanadium compounds (as co-catalyst) H₂ gas Various Prevents accumulation of hydroxylamine (B1172632) intermediates google.com

Selective Amination Methods

Selective amination methods are crucial for the introduction of a nitrogen-containing functional group at a specific position on an aromatic ring. In the context of synthesizing analogs of this compound, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a prominent strategy. wikipedia.org These methods are particularly useful for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium or rhodium catalyst. wikipedia.orgacs.orgnih.gov

The Buchwald-Hartwig amination has been developed to be tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. beilstein-journals.org For instance, the use of sterically hindered ligands can facilitate the coupling of a broad array of amines and aryl halides. wikipedia.org While direct C-H amination of the (2,3-difluorophenyl)acetic acid core at the 6-position is a significant challenge, the Buchwald-Hartwig reaction could be applied to a precursor, such as an ester of (6-bromo-2,3-difluorophenyl)acetic acid, to introduce the amino group. The choice of base and solvent is critical for the success of these reactions, with weak bases like cesium carbonate sometimes being employed to tolerate sensitive functional groups such as esters and nitro groups. libretexts.orgresearchgate.net

Rhodium-catalyzed amination reactions have also emerged as a powerful alternative. acs.orgnih.govorganic-chemistry.org These reactions can exhibit high functional group tolerance and are often carried out under mild conditions. acs.orgnih.govorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands with rhodium catalysts has been shown to be effective for the N-arylation of a wide range of substrates. acs.orgnih.govorganic-chemistry.org

Table 1: Comparison of Catalyst Systems for Selective Amination

Catalyst System Typical Substrates Key Features
Palladium with phosphine ligands (e.g., X-Phos) Aryl bromides, chlorides, triflates Broad substrate scope, high yields. beilstein-journals.org
Rhodium with N-heterocyclic carbene (NHC) ligands Aryl halides Mild reaction conditions, high functional group tolerance. acs.orgnih.govorganic-chemistry.org
Copper-catalyzed amination Aryl bromides with primary alkylamines Can be performed with simple ligands.

Total Synthesis Approaches for this compound

The total synthesis of this compound is most commonly approached through a two-step sequence involving nitration followed by reduction. This classical route is often preferred for the preparation of anilines from aromatic precursors. beilstein-journals.org

The synthesis commences with the nitration of a suitable starting material, (2,3-difluorophenyl)acetic acid. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. The directing effects of the fluorine atoms and the acetic acid side chain influence the position of nitration. The subsequent step involves the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation. For example, the reduction of a similar compound, 2-(2,6-difluoro-4-nitrophenyl)acetic acid, is accomplished using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-(4-amino-2,6-difluorophenyl)acetic acid. chemicalbook.com This method is generally high-yielding and chemoselective, leaving other functional groups intact. chemicalbook.com The complete reduction of 2-nitrophenylacetic acid and its derivatives is a known pathway to anilines, which can then undergo further reactions, such as cyclization to form lactams. wikipedia.org

Synthesis of Key Intermediates and Building Blocks for this compound Derivatives

A crucial intermediate in the primary synthetic route to this compound is 2-(2,3-difluoro-6-nitrophenyl)acetic acid. The synthesis of this key building block is achieved through the nitration of (2,3-difluorophenyl)acetic acid. A patented procedure describes dissolving (2,3-difluorophenyl)acetic acid in concentrated sulfuric acid and cooling the mixture. A solution of nitric acid in sulfuric acid is then added dropwise while maintaining a low temperature. This process results in the formation of a mixture of nitro regioisomers, including the desired 6-nitro derivative, which can often be used in the subsequent reduction step without further purification.

The starting material, (2,3-difluorophenyl)acetic acid, can itself be synthesized from 2,3-difluorotoluene through photohalogenation to form 2,3-difluorobenzyl halide, followed by a carbonylation reaction.

Derivatives of the target molecule can be prepared by modifying the key intermediates. For instance, various amines can be used in palladium-catalyzed coupling reactions with halogenated phenylacetic acid derivatives to create a library of N-substituted analogs. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters is essential for maximizing the yield and selectivity of the desired product in the synthesis of this compound and its derivatives. Key factors include the choice of solvent, catalyst system, temperature, and pressure.

The solvent plays a multifaceted role in chemical reactions, influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.uk In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the polarity of the solvent can affect the dissociation of palladium pre-catalysts and stabilize charged intermediates. whiterose.ac.uk For example, in the palladium-catalyzed amination of aryl bromides, o-xylene (B151617) has been identified as a superior solvent. bohrium.com The choice of solvent is also critical in amination reactions using aqueous ammonia, where a monophasic organic-aqueous solvent system can be employed. nih.gov

In nitration reactions, the solvent system, often a mixture of strong acids like sulfuric and nitric acid, is integral to the reaction mechanism. The use of a continuous flow system can enhance the efficiency of liquid-liquid biphasic nitration reactions. researchgate.net

Table 2: Influence of Solvent on Palladium-Catalyzed Amination

Solvent Effect on Reaction Reference
o-Xylene Superior solvent for PdCl2(Ph3P)2/Ph3P catalyzed arylation. bohrium.com bohrium.com
Toluene Commonly used, effective with specific ligand/base combinations. nih.gov nih.gov
Dioxane Suitable for various Buchwald-Hartwig couplings. libretexts.org libretexts.org
THF Can be used, sometimes with added water to aid Pd(II) reduction. libretexts.org libretexts.org

The choice of catalyst is paramount in achieving high efficiency and selectivity. In the context of selective amination, both palladium and rhodium-based catalysts have proven effective. For palladium-catalyzed aminations, the ligand plays a crucial role. The development of specialized phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig reaction. wikipedia.org The combination of Pd(OAc)2 with ligands like X-Phos and a base such as Cs2CO3 is a common system for the amination of aryl halides. beilstein-journals.org

Rhodium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have been successfully employed for the amination of aryl bromides under mild conditions. acs.orgnih.govorganic-chemistry.org For the reduction of the nitro intermediate, palladium on carbon (Pd/C) is a highly efficient and widely used catalyst. chemicalbook.com

Temperature and pressure are critical parameters that require careful optimization for each reaction step. Nitration reactions are typically highly exothermic and are often carried out at low temperatures (e.g., -10 to -5 °C) to control the reaction rate and prevent the formation of byproducts. However, in continuous flow reactors, it is sometimes possible to use higher temperatures due to superior heat transfer capabilities. soton.ac.uk Studies have shown that optimizing the reaction temperature can significantly impact the conversion and selectivity of nitration reactions. soton.ac.uk

For catalytic hydrogenation, such as the reduction of a nitro group, temperature and pressure influence the reaction rate and catalyst activity. While many hydrogenations are run at elevated pressures and temperatures, milder conditions are often desirable. researchgate.net The optimization of these parameters is crucial for achieving complete reduction without affecting other functional groups in the molecule. For the reduction of 2-(2,6-difluoro-4-nitrophenyl)acetic acid, the reaction is typically carried out under a hydrogen atmosphere, often at or slightly above atmospheric pressure, with the temperature being monitored to ensure the reaction proceeds to completion. chemicalbook.com

Table 3: Optimization Parameters for Key Reaction Types

Reaction Type Parameter Optimized Conditions/Observations Reference
Nitration Temperature Low temperatures (e.g., below 0°C) are often used to control exothermicity and improve selectivity. beilstein-journals.org beilstein-journals.org
Reactant Ratio The molar ratio of nitric acid to the substrate is a key factor in achieving high conversion. beilstein-journals.org beilstein-journals.org
Catalytic Hydrogenation Pressure Often performed at atmospheric or slightly elevated hydrogen pressure.
Temperature Mild temperatures are generally preferred to maintain selectivity. researchgate.net researchgate.net
Buchwald-Hartwig Amination Temperature Typically ranges from room temperature to around 110°C depending on the catalyst and substrates. researchgate.net researchgate.net
Base The choice of base (e.g., KOtBu, Cs2CO3) is critical and substrate-dependent. beilstein-journals.orglibretexts.org beilstein-journals.orglibretexts.org

Sustainable Synthesis Methodologies for this compound

The pursuit of sustainable chemical manufacturing has led to the development of greener synthetic routes for a variety of compounds. For this compound, a likely conventional synthesis pathway involves two key steps: the nitration of a difluorophenylacetic acid precursor followed by the reduction of the resulting nitro group. Sustainable approaches can be applied to both stages of this process, aiming to reduce environmental impact, improve safety, and increase efficiency.

A plausible conventional synthesis starts with (2,3-difluoro-phenyl)acetic acid. This precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (typically between -10°C and -5°C). chemicalbook.com This reaction yields a mixture of nitro isomers, including the desired (2,3-difluoro-6-nitrophenyl)acetic acid. The subsequent and final step is the reduction of the nitro group to an amine.

Sustainable methodologies primarily focus on the reduction step, as it often employs harsh reagents or conditions. Key areas for improvement include the use of greener solvents, alternative reducing agents, and catalytic systems that offer high selectivity and efficiency.

Catalytic Hydrogenation:

A common and relatively clean method for the reduction of aromatic nitro compounds is catalytic hydrogenation. nih.gov This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas. nih.govgoogle.com The reaction can often be carried out in more environmentally benign solvents like ethanol or even water, reducing the reliance on volatile organic compounds. For instance, the analogous compound 2-(4-amino-2,6-difluorophenyl)acetic acid can be synthesized by reducing 2-(2,6-difluoro-4-nitrophenyl)acetic acid using Pd/C in ethanol. acs.org This method is attractive due to its high atom economy, as the only byproduct is water.

Transfer Hydrogenation:

An alternative to using hydrogen gas, which can be flammable and require specialized equipment, is transfer hydrogenation. This method utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and triethylsilane. acs.org These reactions can often be performed under milder conditions and with standard laboratory equipment.

Biocatalysis:

The use of enzymes, or biocatalysis, represents a frontier in green chemistry for the synthesis of chiral amines and amino acids. chemicalbook.comchemicalbook.comgoogle.comsigmaaldrich.com While specific enzymes for the reduction of (2,3-difluoro-6-nitrophenyl)acetic acid are not yet reported, the potential for developing such biocatalysts is significant. Enzymes like nitroreductases could offer high chemo- and regioselectivity under mild, aqueous conditions. Furthermore, for producing enantiomerically pure forms of the final compound, transaminases or amino acid dehydrogenases could be employed in a reductive amination pathway starting from a corresponding keto-acid, should such a precursor be accessible. chemicalbook.comchemicalbook.comgoogle.com

Flow Chemistry:

The synthesis of fluorinated amino acids can also be adapted to continuous flow systems. chemicalbook.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, better temperature control, and the potential for higher yields and purity. A flow process for the synthesis of this compound could involve the packed-bed catalysis for the hydrogenation step, allowing for easy separation of the catalyst from the product stream and continuous operation.

Alternative Reducing Agents:

While catalytic hydrogenation is preferred from a green chemistry perspective, other reducing agents can be considered, especially if they offer improved selectivity or are more amenable to specific laboratory setups. These include metals like iron or zinc in acidic media. nih.gov However, these methods often generate significant metal waste, which requires proper disposal and recycling protocols to be considered sustainable.

The following table summarizes potential sustainable methodologies for the key reduction step in the synthesis of this compound.

Methodology Reducing Agent/Catalyst Solvent Key Advantages Potential Challenges
Catalytic Hydrogenation H₂, Pd/C or Raney NickelEthanol, WaterHigh atom economy, clean byproducts (water).Requires handling of hydrogen gas, potential for catalyst deactivation.
Transfer Hydrogenation Formic acid, Ammonium formateEthanol, WaterAvoids use of H₂ gas, milder conditions.Stoichiometric use of hydrogen donor reduces atom economy.
Biocatalysis NitroreductasesWater (buffer)High selectivity, mild conditions, biodegradable catalyst.Enzyme discovery and optimization may be required for specific substrate.
Flow Chemistry H₂, Packed-bed catalystGreen solventsEnhanced safety, improved process control, scalability.Requires specialized equipment and process development.

By focusing on these sustainable approaches, the synthesis of this compound can be aligned with the principles of green chemistry, minimizing its environmental footprint while maintaining high efficiency and product quality.

Advanced Spectroscopic and Structural Elucidation of 6 Amino 2,3 Difluorophenyl Acetic Acid

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. By analyzing the vibrational modes of the atoms, a detailed fingerprint of the molecular structure can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For (6-Amino-2,3-difluorophenyl)acetic acid, the spectrum is expected to exhibit a series of distinct peaks that confirm the presence of its key structural motifs: the carboxylic acid group, the amino group, and the difluorinated aromatic ring.

Key expected FT-IR absorption bands for this compound include:

O-H Stretch: A broad band is anticipated in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid. scribd.cominstanano.com

N-H Stretch: The amino group (NH₂) is expected to show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. scribd.cominstanano.com

C=O Stretch: A strong absorption peak, characteristic of the carbonyl group in the carboxylic acid, is predicted to appear around 1700-1725 cm⁻¹. vscht.czchem-soc.si

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds on the aromatic ring are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically appear in the 1450-1600 cm⁻¹ range. vscht.cz

N-H Bend: The bending vibration of the amino group is expected to be observed around 1600 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3500-3300Asymmetric and Symmetric N-H StretchAmino (NH₂)
3300-2500O-H StretchCarboxylic Acid (-COOH)
1725-1700C=O StretchCarboxylic Acid (-COOH)
~1600N-H BendAmino (NH₂)
1600-1450C=C StretchAromatic Ring
1300-1100C-F StretchAryl-Fluoride
~1250C-O StretchCarboxylic Acid (-COOH)

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, the FT-Raman spectrum would be valuable for confirming the vibrations of the aromatic ring and the carbon backbone.

Key expected FT-Raman active bands include:

Aromatic Ring Vibrations: The substituted benzene (B151609) ring is expected to show characteristic bands, including the ring breathing mode, which is often a strong and sharp peak. For instance, phenylalanine-containing mixtures show a dominant ring breathing mode around 1005 cm⁻¹. researchgate.net

C-C Stretch: The stretching vibration of the carbon-carbon single bond in the acetic acid side chain would be observable.

Symmetric Vibrations: Symmetric stretching vibrations of the C-F bonds and the amino group may also be active in the Raman spectrum.

Theoretical and experimental studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have demonstrated the utility of combining FT-IR and FT-Raman spectroscopy for a complete vibrational assignment. nih.govresearchgate.net

Table 2: Predicted FT-Raman Spectral Data for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000Aromatic C-H StretchAromatic Ring
2900-2800Aliphatic C-H StretchAcetic Acid Side Chain
~1600Aromatic C=C StretchAromatic Ring
~1000Aromatic Ring BreathingAromatic Ring
800-600C-F BendingAryl-Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, likely recorded in a solvent like DMSO-d₆, is expected to show distinct signals for the protons of the amino group, the aromatic ring, and the acetic acid side chain.

Aromatic Protons: The two protons on the difluorophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. For comparison, the aromatic protons in 2-(2,4-difluorophenyl)acetic acid appear as a multiplet between δ 7.01-7.44 ppm. rsc.org

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) in the acetic acid side chain will likely appear as a singlet or a slightly split signal, typically in the range of δ 3.5-4.5 ppm. rsc.org

Amino Protons: The two protons of the amino group (-NH₂) are expected to give a broad singlet, the chemical shift of which can vary depending on concentration and temperature, but is often observed between δ 4.0-6.0 ppm.

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10.0Broad Singlet1H-COOH
7.0 - 8.0Multiplet2HAromatic CH
4.0 - 6.0Broad Singlet2H-NH₂
3.5 - 4.5Singlet2H-CH₂-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to resonate at a downfield chemical shift, typically in the range of δ 170-180 ppm. acs.org

Aromatic Carbons: The six carbons of the difluorophenyl ring will give rise to multiple signals in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).

Methylene Carbon: The carbon of the methylene group (-CH₂-) is expected to appear in the range of δ 35-45 ppm.

Carbons bonded to Fluorine: The chemical shifts of the carbons directly attached to the fluorine atoms (C2 and C3) will be significantly shifted downfield and will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbon bearing the amino group (C6) will also have a distinct chemical shift.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
170 - 180-COOH
140 - 160 (d, ¹JCF)C-F
110 - 140Aromatic C, C-NH₂
35 - 45-CH₂-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. nsf.gov The chemical shifts of fluorine atoms are very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for confirming the substitution pattern on the aromatic ring. alfa-chemistry.comucsb.edu

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts will be influenced by the ortho-amino group and the adjacent fluorine atom. The signals will likely appear as doublets of doublets due to coupling to each other (³JF-F) and to the adjacent aromatic protons (³JF-H and ⁴JF-H). The chemical shifts for fluorines on an aromatic ring typically fall within a broad range, and for aryl fluorides, this is often between +80 to +170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu The presence of the amino and acetic acid groups will influence the precise chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of molecules like this compound. Techniques such as COSY, HSQC, and HMBC would provide unambiguous assignments of proton (¹H) and carbon (¹³C) signals and reveal the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, this would help in assigning the protons on the aromatic ring and the methylene protons of the acetic acid side chain by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the aromatic CH groups and the methylene group based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the fluorinated carbons and the carboxylic acid carbon, by observing their long-range couplings to nearby protons.

Without experimental spectra, a data table of expected correlations cannot be generated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₇F₂NO₂), the expected exact mass could be calculated and compared to an experimental value.

Parameter Value
Molecular Formula C₈H₇F₂NO₂
Calculated Exact Mass Data not available
Measured Exact Mass Data not available
Ionization Mode Typically ESI+ or ESI-

A specific measured value from experimental data is required to complete this table.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to determine the purity of this compound and to obtain its mass-to-charge ratio (m/z). The retention time from the LC would be specific to the analytical conditions used.

Parameter Value
Retention Time (t_R) Data not available
Mass-to-Charge Ratio (m/z) [M+H]⁺ Data not available
Mass-to-Charge Ratio (m/z) [M-H]⁻ Data not available
LC Column and Conditions Data not available

Specific experimental parameters and results are needed to populate this table.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The presence of the aromatic ring in this compound would lead to characteristic absorption bands. The position of the absorption maximum (λ_max_) can be influenced by the solvent and the substitution pattern on the aromatic ring.

Parameter Value
Absorption Maximum (λ_max) Data not available
Molar Absorptivity (ε) Data not available
Solvent Data not available

Experimental UV-Vis spectra are required to provide these details.

Fluorescence Spectroscopy (if applicable)

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Aromatic amino acids can exhibit intrinsic fluorescence. It is plausible that this compound may be fluorescent due to its aromatic structure. A fluorescence spectrum would provide the excitation and emission wavelengths, which are characteristic of the molecule and its environment.

Parameter Value
Excitation Wavelength (λ_ex) Data not available
Emission Wavelength (λ_em_) Data not available
Quantum Yield (Φ_F_) Data not available
Solvent Data not available

Fluorescence measurements would need to be performed to determine if the compound is fluorescent and to obtain these parameters.

Computational and Theoretical Investigations of 6 Amino 2,3 Difluorophenyl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of its electrons (its electronic structure). These parameters are crucial as they dictate the molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complex many-electron problem. mdpi.com The B3LYP hybrid functional is a commonly used method in conjunction with a basis set like 6-311++G(d,p) to optimize molecular geometries and predict vibrational frequencies. nih.govnih.gov

For (6-Amino-2,3-difluorophenyl)acetic acid, DFT calculations would be used to determine the optimized bond lengths, bond angles, and dihedral angles. These calculations provide the ground-state geometry of the molecule, which corresponds to a true energy minimum on the potential energy surface. nih.gov The accuracy of these predictions is often high, showing close agreement with experimental data where available. nih.govresearchgate.net Such studies are foundational for understanding structure-activity relationships in pharmaceutical compounds. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative of typical DFT calculation outputs for similar aromatic compounds and is not derived from a specific published study on this exact molecule.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-F1.35 - 1.37
C-N1.38 - 1.40
C-C (acetic)1.51 - 1.53
C=O1.21 - 1.23
C-O1.35 - 1.37
O-H0.96 - 0.98
**Bond Angles (°) **C-C-C (aromatic)118 - 122
F-C-C117 - 119
N-C-C119 - 121
O=C-O124 - 126

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to study molecular systems. nih.govnih.gov While computationally more demanding than DFT, ab initio calculations are often used to validate results from other methods or when high accuracy is paramount. nih.gov For this compound, ab initio calculations could be employed to compute a highly accurate energy profile and confirm the electronic properties predicted by DFT. nih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the acetic acid side chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around these bonds to identify the most stable, low-energy conformers. nih.gov

This analysis is critical because the biological activity and physical properties of a molecule can depend on its preferred conformation. rsc.org DFT calculations can be used to construct a potential energy surface by systematically rotating the C-C bond connecting the phenyl ring and the carboxylic acid group. This process identifies the global minimum energy conformer and other local minima, separated by rotational energy barriers. nih.gov The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound (Note: This data is for illustrative purposes.)

ConformerDihedral Angle (N-C-C-C=O)Relative Energy (kcal/mol)Stability Ranking
A 2.5Low
B 60°0.8High
C 120°0.0Global Minimum
D 180°1.2Medium

Frontier Molecular Orbital Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comyoutube.com The LUMO is the innermost empty orbital and can accept electrons, thus representing the molecule's electrophilic or acidic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wuxibiology.comscienceopen.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and chemically reactive. nih.govscienceopen.com For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich phenyl ring, while the LUMO would likely be distributed over the carboxylic acid group and the difluoro-substituted part of the ring.

Table 3: Representative Quantum Chemical Descriptors from FMO Analysis (Note: Values are illustrative, based on typical calculations for similar molecules.)

ParameterDefinitionIllustrative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.15
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.25
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.90
Ionization Potential (I) -E(HOMO)6.15
Electron Affinity (A) -E(LUMO)1.25
Chemical Hardness (η) (I - A) / 22.45
Electrophilicity Index (ω) μ² / (2η)1.68

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net

These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govscienceopen.com For this compound, the MESP would show strong negative potential around the oxygen atoms of the carboxylic acid group and the lone pair of the amino group, identifying these as likely sites for electrophilic attack (e.g., protonation). nih.gov Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens of the amino group, indicating sites susceptible to nucleophilic attack. scienceopen.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. taylorandfrancis.com It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making electronic delocalization effects easier to interpret. nih.gov A key part of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing charge transfers from filled (donor) orbitals to empty (acceptor) orbitals. taylorandfrancis.comwisc.edu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com For this compound, NBO analysis would likely reveal significant delocalization from the nitrogen lone pair (LP) into the antibonding π* orbitals of the phenyl ring. It would also characterize the intramolecular hydrogen bonding between the amino and carboxylic acid groups, which contributes to the molecule's conformational stability. nih.gov

Table 4: Representative Second-Order Perturbation Energies E(2) from NBO Analysis (Note: This data is illustrative of stabilizing interactions in similar molecules.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) ring45.5π-conjugation
π (C-C) ringπ* (C-C) ring20.8Resonance
σ (C-H)σ* (C-C)4.2Hyperconjugation
LP (2) Oσ* (O-H)2.1Intramolecular H-bond

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using quantum chemical methods such as Density Functional Theory (DFT). The calculations provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

For a molecule like this compound, vibrational analysis would help in assigning the characteristic frequencies for its functional groups, including the amino (-NH2) group, the carboxylic acid (-COOH) group, and the vibrations associated with the difluorinated benzene (B151609) ring. For instance, the C=O stretching frequency of the carboxylic acid group is a strong and distinct band in the IR spectrum. chem-soc.si The positions of the fluorine atoms and the amino group on the phenyl ring would influence the vibrational frequencies of the ring's C-H and C-C bonds.

A thorough search of the scientific literature did not yield specific studies on the theoretical vibrational frequency calculations for this compound. However, studies on similar molecules, like acetic acid and its derivatives, have shown that methods like B3LYP with basis sets such as 6-31G(d,p) can provide vibrational spectra that correlate well with experimental data after applying appropriate scaling factors. chem-soc.sirsc.org

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of a molecule describe its behavior under strong electromagnetic fields, such as those from a laser. These properties are of interest for applications in photonics and optoelectronics. Computational chemistry can predict NLO properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with significant NLO effects often possess a donor-π-acceptor structure, which facilitates intramolecular charge transfer. In this compound, the amino group can act as an electron donor and the carboxylic acid group as an electron acceptor, with the phenyl ring serving as the π-conjugated bridge. The fluorine atoms, being electron-withdrawing, would also modulate the electronic properties and potentially the NLO response.

Computational studies on aromatic amino acids and other organic molecules have demonstrated that methods like DFT can be used to calculate these NLO properties. researchgate.netresearchgate.netmostwiedzy.pl However, a specific theoretical investigation of the NLO properties of this compound has not been reported in the available literature.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides deep insights into how chemical reactions occur by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, theoretical studies could explore various reactions, such as its synthesis, derivatization, or degradation. For example, the derivatization of the amino group is a common reaction for amino acids. waters.comnih.gov Computational modeling could elucidate the step-by-step mechanism of such a reaction, including the role of solvents and catalysts.

Kinetic Studies of Model Reactions

Theoretical kinetic studies aim to calculate the rate of a chemical reaction from first principles. This is typically achieved by calculating the activation energy (the energy barrier of the transition state) using quantum mechanical methods.

A search of the literature did not reveal any specific theoretical kinetic studies for reactions involving this compound. General studies on the mechanisms of CO2 capture by amino acids have used ab initio molecular dynamics to explore reaction pathways and free energy barriers, which is a sophisticated method for kinetic analysis. nih.gov

Thermodynamic Parameters of Reaction Processes

Computational methods can also be used to calculate the thermodynamic parameters of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters determine the spontaneity and equilibrium position of a reaction.

The Gibbs free energy of reaction is calculated from the computed energies of the reactants and products. No specific studies reporting the theoretical thermodynamic parameters for reactions of this compound were found.

In Silico Approaches to Molecular Design and Derivatization Strategies

In silico (computer-based) methods are widely used in drug discovery and materials science to design new molecules with desired properties. Starting from a lead compound like this compound, computational tools can be used to explore how modifications to its structure would affect its properties and biological activity.

This could involve creating a virtual library of derivatives by, for example, substituting different groups on the phenyl ring or modifying the acetic acid side chain. The properties of these virtual compounds can then be predicted computationally to identify promising candidates for synthesis. Derivatization strategies for amino acids often target the amino or carboxylic acid groups, with common reagents including 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and 9-fluorenylmethyl chloroformate (FMOC). waters.comnih.govthermofisher.comthermofisher.comshimadzu.com While these are general strategies, specific in silico design and derivatization studies for this compound are not available in the reviewed literature.

Chemical Reactivity, Derivatization, and Transformation Studies of 6 Amino 2,3 Difluorophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of transformations, including esterification, amidation, and conversion to more reactive species like acid halides and anhydrides.

The carboxylic acid functionality of (6-Amino-2,3-difluorophenyl)acetic acid can be readily converted to its corresponding esters through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled process, and to achieve high yields, it is typical to use the alcohol as the solvent or to remove water as it is formed. masterorganicchemistry.com

Conversely, the resulting esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.orgdalalinstitute.com Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is also an equilibrium process. libretexts.orgdalalinstitute.com Saponification, or base-catalyzed hydrolysis, is an irreversible reaction that goes to completion, yielding the carboxylate salt, which is then protonated in a separate workup step to regenerate the carboxylic acid. libretexts.org

Table 1: Representative Esterification of Phenylacetic Acid Analogs

Carboxylic Acid Alcohol Catalyst Conditions Product Yield (%)
Phenylacetic acid Ethanol (B145695) H₂SO₄ Reflux Ethyl phenylacetate ~65-97
Phenylacetic acid p-Cresol Montmorillonite nanoclay Toluene, Reflux, 6h p-Cresyl phenylacetate High
Glycerol Phenylacetic acid Amberlyst-15 Solvent-free Glycerol monophenylacetate High

The formation of an amide bond is one of the most fundamental transformations of carboxylic acids. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. This is commonly achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. bachem.com

In the context of peptide synthesis, where this compound can serve as a non-standard amino acid, these coupling reactions are crucial. A host of reagents have been developed to facilitate this transformation, often with additives to suppress side reactions like racemization. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization. peptide.com

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.comsigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and fast reaction times. sigmaaldrich.com

The general procedure involves activating the carboxylic acid with the coupling reagent and a base, followed by the addition of the amine component. fishersci.co.uksemanticscholar.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent Common Additive Key Features
Carbodiimides DIC (Diisopropylcarbodiimide) HOBt (1-Hydroxybenzotriazole) Widely used, byproduct is soluble.
Phosphonium Salts PyBOP® None required High efficiency, less hazardous byproducts than BOP.
Aminium/Uronium Salts HATU None required Very fast reaction rates, low racemization. sigmaaldrich.com
Immonium Salts COMU® None required High solubility and reactivity.

For reactions requiring a more electrophilic acylating agent, this compound can be converted into its corresponding acid halide, typically the acid chloride. This is most commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.combrainly.ingoogle.com The reaction with thionyl chloride, for instance, involves refluxing the carboxylic acid with an excess of the reagent, followed by removal of the excess thionyl chloride by distillation. prepchem.comgoogle.com

Acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often with a strong dehydrating agent. fiveable.me A more common laboratory-scale synthesis involves the reaction of an acid chloride with a carboxylate salt. fiveable.me

Reactions Involving the Aromatic Amino Group

The amino group attached to the difluorophenyl ring is a nucleophilic site and can undergo a variety of reactions common to aromatic amines.

The amino group of this compound can be readily acylated to form the corresponding amides. This is typically carried out by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct.

Sulfonylation is a similar transformation where the amino group reacts with a sulfonyl halide, such as an arylsulfonyl chloride, in the presence of a base to form a sulfonamide. nih.govresearchgate.netresearchgate.net Recent developments have also explored visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as stable and modifiable sulfonylation reagents. nih.govresearchgate.net

Table 3: Representative Sulfonylation of Anilines

Aniline (B41778) Derivative Sulfonylating Agent Catalyst/Conditions Product Type
Substituted Anilines Arylsulfonyl Fluoride Visible light, photocatalyst Aryl Sulfonylanilines
Substituted Anilines Sodium Sulfinates Copper Catalyst, K₂S₂O₈ Aryl Sulfonylanilines mdpi.com
Various Anilines DABCO(SO₂)₂, Aryldiazonium salt Metal-free Aryl Sulfonylanilines

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgslideshare.net This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.org

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.orgorganic-chemistry.orgsynarchive.commasterorganicchemistry.comnih.gov This provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible by other means. wikipedia.orgorganic-chemistry.org

Azo Coupling: Diazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. slideshare.netnih.gov This reaction is the basis for the synthesis of a wide range of azo dyes. nih.gov

Table 4: Examples of Sandmeyer Reactions on Aryl Diazonium Salts

Starting Material (Aryl Amine) Reagents for Diazotization Reagents for Substitution Product (Aryl Halide/Cyanide)
Aniline NaNO₂, HCl, 0-5 °C CuCl Chlorobenzene
Aniline NaNO₂, HBr, 0-5 °C CuBr Bromobenzene
Aniline NaNO₂, H₂SO₄, 0-5 °C CuCN Benzonitrile

Nucleophilic Aromatic Substitution Enabled by the Amino Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For the SNAr mechanism to be favorable, the aromatic ring must be electron-deficient, a condition often met by the presence of strong electron-withdrawing substituents (like -NO₂, -CN) positioned ortho or para to a good leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the phenyl ring is substituted with two fluorine atoms, which are electron-withdrawing and can act as leaving groups. However, the ring also contains a strongly electron-donating amino (-NH₂) group. This amino group increases the electron density of the aromatic ring, which generally disfavors nucleophilic attack. masterorganicchemistry.comnih.gov

The regiochemistry of potential SNAr reactions on this molecule is dictated by the positions of the substituents:

Fluorine at C-2: This fluorine is ortho to the activating amino group and meta to the deactivating acetic acid group. The electron-donating character of the amino group at this position would destabilize the negative charge of the Meisenheimer complex required for substitution.

Fluorine at C-3: This fluorine is meta to the amino group and ortho to the acetic acid group. While the amino group does not provide resonance stabilization for an attack at this position, the adjacent acetic acid group offers some inductive electron withdrawal.

Therefore, nucleophilic aromatic substitution on this compound is expected to be challenging. A concerted SNAr pathway, which does not strictly require strong electron-withdrawing activators, could be a possibility with potent nucleophiles, although this is less common. nih.gov Generally, the fluorine atom is considered the best leaving group among halogens in SNAr reactions due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step. youtube.com Despite this, the overriding electron-donating effect of the amino group makes SNAr reactions on this substrate unlikely without prior modification of the amino group to an electron-withdrawing one.

Mannich Reactions

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.comoarjbp.com The reaction involves an active hydrogen compound (like a ketone or aldehyde), formaldehyde (or another non-enolizable aldehyde), and a primary or secondary amine. byjus.comresearchgate.net The primary amino group of this compound makes it a suitable substrate for this transformation.

The mechanism begins with the formation of an electrophilic iminium ion from the reaction of the primary amine with formaldehyde. byjus.comchemistrysteps.com This iminium ion is then attacked by the enol form of a carbonyl compound. chemistrysteps.com

General Reaction Scheme: this compound + Formaldehyde + Carbonyl Compound → Mannich Base

This reaction provides a versatile method for introducing an aminomethyl group, thereby expanding the molecular complexity and offering pathways to various derivatives. Mannich bases are valuable in pharmaceutical synthesis due to their wide range of biological activities. wikipedia.orgbyjus.com

Carbonyl Compound (with active H)AldehydeExpected Mannich Base Product
AcetoneFormaldehyde(6-((3-oxobutan-2-yl)amino)-2,3-difluorophenyl)acetic acid
AcetophenoneFormaldehyde(6-((3-oxo-3-phenylpropan-2-yl)amino)-2,3-difluorophenyl)acetic acid
CyclohexanoneFormaldehyde(6-((2-oxocyclohexyl)methylamino)-2,3-difluorophenyl)acetic acid

Reactions on the Fluorinated Phenyl Ring

Electrophilic Aromatic Substitution (if applicable, considering fluorine deactivation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the existing substituents. chemistrytalk.orgyoutube.com In this compound, the substituents present a competitive scenario:

-NH₂ (Amino) group: A powerful activating, ortho-, para-directing group. total-synthesis.com

-F (Fluoro) groups: Deactivating, yet ortho-, para-directing groups. total-synthesis.com

-CH₂COOH (Acetic acid) group: A deactivating, meta-directing group.

The directing effects of these groups are as follows:

-NH₂ group directs to: C-5 (para) and C-1 (ortho, already substituted).

-F at C-2 directs to: C-1 (ortho, substituted) and C-3 (para, substituted).

-F at C-3 directs to: C-2 (ortho, substituted) and C-4 (para).

-CH₂COOH group directs to: C-3 and C-5 (meta).

EAS ReactionReagentsPredicted Major Product
BrominationBr₂, FeBr₃(5-Bromo-6-amino-2,3-difluorophenyl)acetic acid
NitrationHNO₃, H₂SO₄(6-Amino-2,3-difluoro-5-nitrophenyl)acetic acid
SulfonationFuming H₂SO₄4-Amino-5,6-difluoro-3-(carboxymethyl)benzenesulfonic acid

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically couples an organoboron compound with an aryl halide or triflate. mdpi.comnih.gov The C-F bonds in this compound are generally robust and less reactive than C-Br or C-I bonds, making direct Suzuki coupling challenging. However, the substrate could be modified for this reaction. For instance, the amino group could be converted to a halide via a Sandmeyer reaction, creating a suitable handle for Suzuki coupling. Alternatively, direct C-H activation/functionalization at the C-5 position could be explored with specialized palladium catalysts.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org In this context, the primary amino group of this compound can itself act as the nucleophilic coupling partner. This allows for the synthesis of diaryl or alkyl-aryl amines by reacting the compound with a suitable aryl or alkyl halide. rug.nlbeilstein-journals.org This reaction provides a direct route to more complex aniline derivatives.

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product Class
Suzuki-Miyaura (on a derived halide)Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, BaseBiphenyl derivatives
Buchwald-Hartwig AminationAryl bromide (Ar-Br)Pd₂(dba)₃, Ligand (e.g., XPhos), BaseDiaryl amine derivatives
Buchwald-Hartwig AminationAlkyl iodide (R-I)Pd(OAc)₂, Ligand, BaseN-Alkyl aniline derivatives

Derivatization for Enhanced Analytical Performance

As a non-proteinogenic amino acid, this compound often requires derivatization to improve its detection and quantification in analytical techniques like HPLC and GC. mdpi.comshimadzu.com Derivatization converts the polar amino and carboxyl groups into less polar, more volatile, or chromophoric/fluorophoric moieties. sigmaaldrich.comcreative-proteomics.com

For HPLC analysis, pre-column derivatization is commonly employed. shimadzu.com Reagents like o-phthalaldehyde (OPA) react with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. nih.gov Another popular reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which also forms stable, fluorescent adducts with both primary and secondary amines. thermofisher.comjasco-global.comjascoinc.com These methods significantly enhance detection sensitivity using fluorescence detectors. spkx.net.cn

Derivatization ReagentTarget Functional GroupDetection MethodKey Advantage
o-Phthalaldehyde (OPA) / ThiolPrimary AmineFluorescenceHigh sensitivity, rapid reaction
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary AmineFluorescence, UVForms stable derivatives
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Primary AmineFluorescence, UVStable derivatives, minimal interference creative-proteomics.com

Silylation Techniques

For analysis by gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. sigmaaldrich.com Amino acids are non-volatile due to their zwitterionic nature and require derivatization. thermofisher.com Silylation is a widely used technique that replaces active hydrogens in -COOH, -NH₂, and -OH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. doaj.orgnih.gov

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com These reagents react with both the amino and carboxylic acid groups of this compound to produce a volatile derivative suitable for GC analysis. The resulting silylated compound exhibits improved chromatographic peak shape and is amenable to mass spectrometric identification. sigmaaldrich.comthermofisher.com While silylation is effective, the derivatives can be sensitive to moisture, requiring anhydrous reaction conditions. nih.govresearchgate.net

Reaction: this compound + Silylating Agent (e.g., MSTFA) → Di-silylated derivative

Silylating ReagentAbbreviationKey Features
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile by-products, commonly used for amino acids. thermofisher.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful silylating agent, often used with a catalyst like TMCS.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms more stable TBDMS derivatives, less sensitive to moisture. sigmaaldrich.com

Acylation for Chromatographic Detection

The presence of a primary amino group and a carboxylic acid in this compound allows for straightforward derivatization through acylation. This chemical modification is frequently employed to enhance the detectability of amino acids in various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Acylation can improve the chromatographic properties of the analyte by increasing its hydrophobicity and introducing a chromophore or fluorophore, which significantly enhances UV or fluorescence detection.

Several common acylating agents are used for the pre-column derivatization of amino acids. These reactions typically target the primary amine, forming a stable amide linkage. The choice of reagent often depends on the desired detection method and the required sensitivity.

Common Acylating Agents and Their Applications:

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent reacts with the amino group to form a highly fluorescent Fmoc-adduct. The resulting derivative is well-suited for sensitive fluorescence detection in HPLC.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to yield intensely fluorescent isoindole derivatives. This method is widely used for the automated pre-column derivatization of amino acids.

Dansyl Chloride (DNS-Cl): This reagent forms highly fluorescent and UV-active derivatives with primary and secondary amines, phenols, and imidazoles. The resulting sulfonamides are stable and can be detected at very low concentrations.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This chiral derivatizing agent is particularly useful for the separation of enantiomers. It reacts with the amino group of an amino acid to form diastereomers that can be resolved by reversed-phase HPLC.

The acylation of this compound with these reagents would proceed via nucleophilic attack of the amino group on the electrophilic acylating agent. The resulting derivatives can then be analyzed by HPLC, allowing for sensitive quantification and, in the case of chiral derivatizing agents, determination of enantiomeric purity.

Table 1: Representative Acylation Reactions for Chromatographic Detection of Amino Acids

Derivatizing Agent Reaction Conditions Derivative Detection Method
Fmoc-Cl Borate buffer (pH ~9), room temperature Fmoc-amino acid Fluorescence (Ex: ~260 nm, Em: ~310 nm)
OPA/Thiol Borate buffer (pH ~9.5), room temperature Isoindole derivative Fluorescence (Ex: ~340 nm, Em: ~450 nm)
Dansyl Chloride Bicarbonate buffer (pH ~9), elevated temperature Dansyl-amino acid Fluorescence (Ex: ~335 nm, Em: ~520 nm), UV (~254 nm)

Stereoselective Transformations and Chiral Resolution

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers. The separation and selective synthesis of these enantiomers are crucial, as they often exhibit different biological activities. Several strategies can be employed for the stereoselective transformation and chiral resolution of such fluorinated aryl-acetic acid derivatives.

Enzymatic Resolution:

One of the most effective methods for resolving racemic mixtures of amino acids and their derivatives is enzymatic resolution. This technique utilizes the high stereoselectivity of enzymes, such as lipases and proteases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For instance, the racemic ester of this compound could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. This method is often preferred due to its mild reaction conditions and high enantioselectivity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Direct separation of enantiomers can be achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the resolution of a wide range of chiral compounds, including amino acids and their derivatives. The choice of the mobile phase is critical for achieving optimal separation and is typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol.

Diastereomeric Salt Formation:

Another classical method for chiral resolution involves the formation of diastereomeric salts. The racemic this compound can be reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amino acid can be recovered by treating the diastereomeric salts with an acid or base.

Table 2: Methods for Stereoselective Transformation and Chiral Resolution

Method Principle Typical Reagents/Conditions Outcome
Enzymatic Resolution Stereoselective enzymatic hydrolysis of an ester derivative Lipase (e.g., from Candida antarctica), phosphate (B84403) buffer, room temperature Separation of one enantiomer as the acid and the other as the unreacted ester
Chiral HPLC Differential interaction with a chiral stationary phase Chiral column (e.g., polysaccharide-based), mobile phase (e.g., hexane/isopropanol) Direct separation and quantification of enantiomers

Applications of 6 Amino 2,3 Difluorophenyl Acetic Acid As a Chemical Scaffold and Building Block

Role in the Synthesis of Complex Organic Molecules

Furthermore, the difluorophenyl ring can be modified through various aromatic substitution reactions, enabling the attachment of additional functional groups and the construction of diverse molecular libraries. This versatility is critical in diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse compounds for high-throughput screening in drug discovery and other research areas. mdpi.com The synthesis of fluorinated amino acids, once a significant challenge, has seen rapid growth, making complex derivatives more accessible for research. researchgate.netmdpi.com

Precursor in Medicinal Chemistry Research and Drug Discovery Programs (focus on scaffold utility, not clinical)

In medicinal chemistry, the structure of a lead compound is often systematically modified to enhance its efficacy, stability, and pharmacokinetic profile. nih.gov Fluorinated compounds, in particular, have a remarkable record in this field. rsc.org (6-Amino-2,3-difluorophenyl)acetic acid serves as an exemplary precursor in this context, providing a robust scaffold for the development of new therapeutic candidates. elsevierpure.com

The phenylacetic acid motif is a well-established scaffold in medicinal chemistry, famously forming the backbone of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The incorporation of fluorine atoms into such scaffolds is a widely used strategy to modulate a molecule's properties. nih.govrsc.org Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid group, influence the molecule's conformation, and block sites of metabolic degradation, thereby improving metabolic stability. nih.govnih.gov

The strategic placement of two fluorine atoms on the phenyl ring of this compound provides a scaffold with enhanced lipophilicity and metabolic resistance compared to its non-fluorinated counterparts. iris-biotech.de Medicinal chemists utilize such fluorinated building blocks to fine-tune the physicochemical properties of drug candidates, aiming to improve membrane permeability and target binding affinity. nih.govresearchgate.net The use of phenylacetic acid derivatives as agonists for receptors like hPPAR further illustrates the therapeutic relevance of this structural class. nih.gov

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number887585-05-9 chemicalmanufacturers.in
Molecular FormulaC8H7F2NO2 chemicalmanufacturers.in
Molecular Weight187.14 g/mol chemicalmanufacturers.in
ClassificationFluorinated Building Block, Carboxylic Acid, Amine

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. This characteristic makes it highly valuable for creating amino acid mimetics and peptidomimetics. Natural peptides often suffer from poor stability in the body due to rapid degradation by proteases. iris-biotech.de Incorporating unnatural amino acids like this one into a peptide sequence can render it resistant to enzymatic cleavage, extending its biological half-life. nih.gov

The unique conformational properties induced by the difluorinated phenyl ring can also be exploited to control the secondary structure of peptides, such as inducing β-turns or other specific folds. iris-biotech.de This conformational constraint can lock a peptide into its bioactive shape, leading to higher affinity and selectivity for its biological target. The selective incorporation of such unnatural amino acids is a powerful tool for designing proteins and peptides with enhanced properties. rsc.org

Because of their structural similarity to natural amino acids, fluorinated amino acid analogs can act as competitive inhibitors of enzymes that process amino acids or peptides. princeton.edu For example, α-fluoro-β-amino acid derivatives have been shown to be competitive inhibitors of the protease α-chymotrypsin. researchgate.net The fluorine atoms can alter the electronic environment of the molecule, leading to stronger binding to the enzyme's active site or participation in mechanistic pathways that lead to irreversible inhibition.

This inhibitory potential makes compounds derived from this compound valuable tools for studying enzyme mechanisms at the molecular level. mdpi.com By observing how these mimics interact with an enzyme, researchers can gain insights into the enzyme's function and design more potent and specific inhibitors. Fluorinated amino acids have played a significant role as enzyme inhibitors and as therapeutic agents themselves. princeton.edunih.gov

Applications in Material Science as a Monomer or Ligand

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, allows it to act as a monomer in polymerization reactions. These groups can react to form polyamide chains, creating novel polymers with properties influenced by the fluorinated aromatic ring. Such fluorinated polymers are of interest in material science for their potential thermal stability, chemical resistance, and unique optical or electronic properties.

Additionally, the functional groups on the molecule, including the electron-rich aromatic ring and the heteroatom-containing amine and carboxylate groups, can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). The inclusion of fluorine in such materials can influence the resulting structure and its properties, such as gas sorption or catalytic activity. The ability to use amino acetophenones and other functionalized aromatic compounds as building blocks for diverse structures is a well-established concept in the synthesis of new materials. mdpi.comnih.gov

Use in Agrochemical Research (e.g., as herbicide safener precursors)

In the agrochemical sector, there is significant interest in phenylacetic acid derivatives for various applications, including as herbicides. wipo.intossila.com A critical area of research is the development of herbicide safeners—compounds that protect crops from the harmful effects of a herbicide without reducing the herbicide's effectiveness against weeds. mdpi.com

Safeners often work by enhancing the crop's natural detoxification pathways, allowing it to metabolize the herbicide more quickly. mdpi.comnih.gov Many commercial safeners are structurally complex, and versatile building blocks are required for their synthesis. Aromatic carboxylic acids are a known class of compounds used in herbicide-safener combinations. Given its structure as a substituted phenylacetic acid, this compound serves as a potential precursor for new safener candidates. Its functional groups can be readily modified to generate a library of derivatives for screening in agrochemical research programs. researchgate.net

Development as a Biochemical Probe or Research Reagent

Currently, there is limited publicly available scientific literature detailing the specific development and application of this compound as a biochemical probe or a standalone research reagent for studying biological processes. While the inherent functionalities of the molecule, such as the primary amine and carboxylic acid, could theoretically be exploited for conjugation to reporter molecules or for interaction with biological targets, specific research demonstrating these applications is not readily found. The fluorinated phenyl ring could potentially serve as a ¹⁹F NMR probe for in vitro studies, but again, documented examples of this use are scarce.

Synthesis of Heterocyclic Compounds and Fused Ring Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated derivatives), makes it an ideal precursor for the synthesis of a variety of heterocyclic structures through intramolecular cyclization reactions. The ortho positioning of the amino group relative to the acetic acid side chain is particularly conducive to the formation of six- and seven-membered rings fused to the benzene (B151609) ring.

The general strategy involves the reaction of the amino group or the carboxylic acid with a suitable reagent to introduce a second reactive moiety, which then undergoes a ring-closing reaction. The presence of the fluorine atoms on the phenyl ring can influence the reactivity of the molecule and the properties of the resulting heterocyclic systems.

A key synthetic transformation for this compound is its use as a precursor for lactams through intramolecular cyclization. This reaction typically proceeds by activating the carboxylic acid group, for example, by converting it to an acyl chloride or using a coupling agent, which then facilitates the nucleophilic attack by the aniline (B41778) nitrogen. This process leads to the formation of a seven-membered diazepinone ring system.

Analytical Method Development for 6 Amino 2,3 Difluorophenyl Acetic Acid in Research Samples

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of (6-Amino-2,3-difluorophenyl)acetic acid, offering high-resolution separation from impurities and matrix components. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

Due to its polar nature and low volatility, this compound is not directly amenable to GC analysis. thermofisher.com Derivatization is a necessary step to increase its volatility and thermal stability. sigmaaldrich.com Silylation is a common derivatization technique for compounds with active hydrogens, such as the amino and carboxylic acid groups in the target molecule. sigmaaldrich.com

Derivatization Agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a suitable silylating agent. It reacts with the amino and carboxylic acid groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com The derivatization reaction would typically be carried out in a suitable aprotic solvent like acetonitrile (B52724) or pyridine (B92270) at an elevated temperature (e.g., 60-100°C) to ensure complete reaction. sigmaaldrich.comunina.it

GC-MS Parameters: A proposed GC-MS method would utilize a non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS or equivalent). thermofisher.comunina.it The temperature program would be optimized to ensure good separation of the derivatized analyte from any by-products or impurities. Electron impact (EI) ionization at 70 eV is standard for generating reproducible mass spectra for library matching and structural elucidation. unina.it

A hypothetical data table for a proposed GC-MS method is presented below:

ParameterProposed Condition
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 280°C
Oven Program 80°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium, 1 mL/min
Derivatization MTBSTFA in acetonitrile, 100°C for 1 hour
MS System Agilent 5977B or equivalent
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)

RPLC-MS/MS is a powerful technique for the direct analysis of polar compounds like this compound in complex matrices, offering high sensitivity and selectivity without the need for derivatization. nih.govresearchgate.net

Chromatographic Conditions: A C18 reversed-phase column is typically used for the separation of aromatic acids. nih.gov The mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid to promote protonation and improve peak shape) and an organic modifier (e.g., acetonitrile or methanol). nih.gov A gradient elution program, starting with a low percentage of organic modifier and gradually increasing, would be employed to elute the analyte and separate it from other components.

Mass Spectrometry Conditions: Electrospray ionization (ESI) in positive ion mode would be suitable for protonating the amino group of this compound. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. nih.govresearchgate.net This involves selecting the protonated molecular ion ([M+H]+) as the precursor ion and monitoring specific fragment ions.

A hypothetical data table for a proposed RPLC-MS/MS method is presented below:

ParameterProposed Condition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
MRM Transition Hypothetical e.g., m/z 188.1 -> 142.1 (for quantification)
MRM Transition Hypothetical e.g., m/z 188.1 -> 122.1 (for confirmation)

For routine purity analysis and quantification where high sensitivity is not the primary requirement, HPLC with UV detection is a cost-effective and robust method. nih.govjocpr.com

Chromatographic Conditions: Similar to RPLC-MS/MS, a reversed-phase C18 column would be appropriate. nih.gov The mobile phase composition, typically a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic solvent (acetonitrile or methanol), would be optimized for optimal separation. jocpr.commyfoodresearch.com Isocratic or gradient elution can be used depending on the complexity of the sample. jocpr.com

UV Detection: The presence of the aromatic ring in this compound allows for UV detection. The UV spectrum would be recorded to determine the wavelength of maximum absorbance (λmax), which would likely be in the range of 210-280 nm, for optimal sensitivity. nih.govmyfoodresearch.com

A hypothetical data table for a proposed HPLC-UV method is presented below:

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH 2.5) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength Hypothetical λmax ~220 nm

Method Validation Parameters for Research Purity and Quantification

Validation of the developed analytical methods is essential to ensure they are suitable for their intended purpose. unr.edu.arpharmaguideline.com The validation should be performed according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters for purity and quantification assays. wisdomlib.orgyoutube.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. wisdomlib.orgyoutube.com This is typically demonstrated by analyzing blank samples, placebo samples (if applicable), and spiked samples.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. wisdomlib.orgyoutube.com A minimum of five concentrations are typically used to establish the linear range, and the correlation coefficient (r²) should be ≥ 0.999.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. wisdomlib.orgyoutube.com It is usually assessed by the recovery of a known amount of analyte spiked into a blank matrix, with acceptance criteria typically between 98.0% and 102.0%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wisdomlib.orgyoutube.com It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 2%.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. unr.edu.ar For HPLC, this could include variations in mobile phase pH, column temperature, and flow rate. unr.edu.ar

A hypothetical summary of validation parameters for an HPLC-UV method is shown below:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Robustness RSD ≤ 2.0% for varied conditionsComplies

Sample Preparation Strategies for Diverse Research Matrices

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances that could compromise the analytical results. sickkids.cacreative-proteomics.com The strategy will vary depending on the nature of the research matrix.

Bulk Drug Substance: For the analysis of the bulk compound, a simple dissolution in a suitable solvent, such as the mobile phase or a diluent compatible with the analytical method, is usually sufficient. biosyn.com

Reaction Mixtures: In-process control samples from a chemical reaction may require dilution and filtration to remove particulate matter before injection. If the reaction mixture contains highly non-polar or interfering compounds, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. For LLE, the target compound could be extracted from an aqueous solution into an organic solvent after adjusting the pH to render the analyte more soluble in the organic phase. For SPE, a mixed-mode cation exchange resin could be effective in retaining the amino acid while allowing neutral and acidic impurities to be washed away. creative-proteomics.com

Biological Fluids (e.g., Plasma, Urine - for preclinical research): Analysis in biological matrices is more challenging due to the high protein content and complexity. sickkids.ca Protein precipitation using organic solvents (e.g., acetonitrile or methanol) or acids (e.g., trichloroacetic acid) is a common first step. creative-proteomics.com This is often followed by SPE for further cleanup and concentration of the analyte. creative-proteomics.com

A hypothetical sample preparation workflow for a research plasma sample is outlined below:

StepProcedure
1. Protein Precipitation Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge.
2. Supernatant Transfer Transfer the supernatant to a clean tube.
3. Evaporation Evaporate the supernatant to dryness under a stream of nitrogen.
4. Reconstitution Reconstitute the residue in the initial mobile phase.
5. Filtration Filter through a 0.22 µm syringe filter before injection.

Advanced Detection Techniques in Analytical Research

Beyond standard UV and MS detection, more advanced techniques can provide deeper insights into the properties and purity of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements, which can be used to confirm the elemental composition of the analyte and its impurities, aiding in their identification.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): As a fluorinated compound, ¹⁹F NMR is a powerful tool for structural elucidation and purity assessment. numberanalytics.comnumberanalytics.com The chemical shifts and coupling constants of the fluorine atoms provide unique information about the molecule's structure and can be used to detect and quantify fluorine-containing impurities that may not be easily observed by other techniques. numberanalytics.comnumberanalytics.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For non-targeted screening of fluorinated compounds, HPLC coupled with ICP-MS can be used. nih.gov This technique offers fluorine-specific detection, allowing for the identification of all fluorine-containing species in a sample, regardless of their ionization efficiency in ESI-MS. nih.gov This can be particularly useful for identifying unknown degradation products or metabolites in research studies.

An exploration into the future research avenues for this compound reveals a landscape rich with potential for discovery and innovation. As a fluorinated amino acid, this compound stands at the intersection of synthetic chemistry, computational science, and medicinal chemistry. The strategic placement of fluorine atoms on the phenyl ring, combined with the amino and acetic acid functionalities, presents a unique scaffold for further scientific investigation. The following sections outline key areas where future research could unlock the full potential of this promising molecule.

Q & A

Q. What are the optimal synthetic routes for (6-Amino-2,3-difluorophenyl)acetic acid, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves halogenation and amination steps. For fluorinated phenylacetic acid derivatives, direct fluorination of the benzene ring using reagents like Selectfluor® under controlled pH (e.g., buffered conditions) can minimize side reactions. The amino group can be introduced via catalytic hydrogenation of a nitro precursor or via Buchwald-Hartwig amination. Purification is critical: use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 1.60-minute retention time under acidic mobile phase conditions) and confirm via LCMS (expected [M+H]+ around m/z 213 based on molecular weight) .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water) but is sparingly soluble in DMSO, methanol, or chloroform. For in vitro assays, prepare stock solutions in DMSO (≤10 mM) and dilute in aqueous buffers (ensure final DMSO <1% to avoid cytotoxicity). For NMR studies, use deuterated DMSO (DMSO-d6) as the solvent. Pre-warming to 40–50°C and sonication for 10–15 minutes can enhance dissolution .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : The compound is corrosive (Risk Phrase 36/37/38) and requires PPE (gloves, lab coat, safety goggles). Work under a fume hood to avoid inhalation. Store refrigerated (2–8°C) under inert gas (argon or nitrogen) to prevent degradation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Use pH-neutralizing spill kits for accidental releases .

Advanced Research Questions

Q. How can structural discrepancies between synthetic batches be resolved?

  • Methodological Answer : Contradictions in NMR or LCMS data often arise from residual solvents, regioisomeric byproducts, or incomplete fluorination. Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₈H₇F₂NO₂). For NMR, compare aromatic proton signals: the 2,3-difluoro substitution pattern splits peaks into specific multiplicity (e.g., doublet of doublets for adjacent fluorines). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If impurities persist, optimize flash chromatography gradients or employ preparative HPLC .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation via HPLC every 7 days.
  • Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor for color changes or new LCMS peaks.
  • Hydrolytic Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24 hours. Quench reactions with acetonitrile and analyze.
    Degradation products can be identified using LC-MS/MS with collision-induced dissociation (CID) .

Q. How can researchers evaluate the compound’s potential in drug discovery pipelines?

  • Methodological Answer :
  • Target Binding : Perform molecular docking studies using software like AutoDock Vina, focusing on fluorinated aromatic interactions with hydrophobic protein pockets.
  • In Vitro Activity : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. Use a negative control (e.g., non-fluorinated analog) to assess fluorine-specific effects.
  • Metabolic Stability : Test microsomal stability (human liver microsomes, NADPH cofactor) and analyze via LCMS for parent compound depletion.
    Reference fluorinated analogs in EP 4 374 877 A2, which demonstrate bioactivity in similar scaffolds .

Q. What analytical techniques are recommended for quantifying trace impurities?

  • Methodological Answer : Use UPLC-PDA-MS with a HILIC column for polar impurities. For non-volatile byproducts, employ charged aerosol detection (CAD). Quantify impurities against a validated calibration curve (0.1–5.0 μg/mL). For halogenated side products (e.g., dichloro derivatives), ICP-MS can detect elemental chlorine. Cross-validate with ¹⁹F NMR to confirm fluorine content .

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